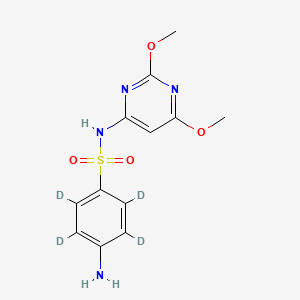

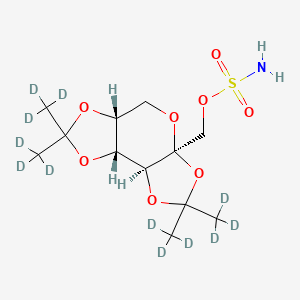

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

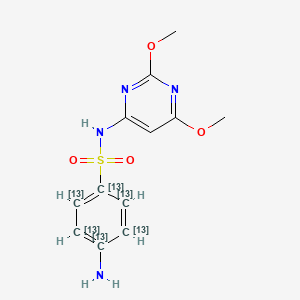

Ergosta-7,24(28)-dien-3β-ol, also known as 24-Methylenelophenol or Gramisterol, is a metabolic intermediate of sterol biosynthesis in plants and fungi . It can be converted from 4α-Methylfecosterol by the enzyme HYD1 and converted to (Z)-24-ethylidenelophenol by 24-methylenesterol C-methyltransferase .

Synthesis Analysis

The ergosterol biosynthesis pathway has been metabolically reprogrammed to allow the accumulation of ergosta-5,7-dien-3β-ol instead of the natural end-product ergosterol . Overexpression of Hmg1p led to a significant accumulation of squalene, and induction of Erg1p/Erg11p expression raised the yield of both total sterols and ergosta-5,7-dien-3β-ol .Molecular Structure Analysis

The molecular formula of Ergosta-7,24(28)-dien-3-ol is C28H46O . It contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 … .Chemical Reactions Analysis

Under aerobic conditions, the incorporation of radioactivity into ergosterol was high. With a limited oxygen supply, the radioactivity was first accumulated in ergosta-7,24(28)-dien-3β-ol and ergosta-8,24(28)-dien-3β-ol, and then transferred to ergost-7-en-3β-ol, ergost-8-en-3β-ol and ergosta-7,22-dien-3β-ol with time .Physical And Chemical Properties Analysis

The molecular weight of Ergosta-7,24(28)-dien-3-ol is 454.7275 . The IUPAC Standard InChI is InChI=1S/C31H50O2/c1-19(2)20(3)9-10-21(4)25-13-14-27-24-11-12-26-22(5)29(33-23(6)32)16-18-31(26,8)28(24)15-17-30(25,27)7/h11,19,21-22,25-29H,3,9-10,12-18H2,1-2,4-8H3/t21-,22+,25-,26?,27+,28+,29+,30-,31+/m0/s1 .Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

- Compounds from Ganoderma lucidum and Ganoderma tsugae, including ergosterol derivatives, have shown significant anti-inflammatory effects. Ergosta derivatives were found to inhibit the release of chemical mediators from mast cells, neutrophils, and macrophages, suggesting potential for treating inflammation-related conditions (Ko, Hung, Wang, & Lin, 2008).

Antifungal and Cytotoxic Activity

- Ergosterol peroxides isolated from the fungus Lactarius hatsudake showed selective inhibitory activity against certain enzymes, indicating potential antifungal properties (Gao, Wang, Liu, Wei, Zhang, Draghici, & Konishi, 2007).

- Ergosterol derivatives from the fungus Paecilomyces sp. J300 exhibited moderate cytotoxicity against several tumor cells, suggesting their potential use in cancer research (Kwon, Zee, Cho, Choi, & Lee, 2002).

Role in Biological Processes

- Ergosterol derivatives are involved in the biosynthesis pathways of various organisms, influencing sterol composition and metabolic processes. For instance, studies on yeast have explored the role of these compounds in ergosterol biosynthesis and its implications for cellular function (Osumi, Taketani, Katsuki, Kuhara, & Matsumoto, 1978).

Potential Therapeutic Uses

- Ergosterol derivatives have been studied for their potential to inhibit nitric oxide production, suggesting their utility in treating conditions associated with excessive nitric oxide (Hong, Jang, Jang, & Yang, 2012).

- Certain ergosterol derivatives have shown promise in molecular docking studies against specific enzymes, indicating potential applications in drug discovery (Suleimen, Metwaly, Mostafa, Elkaeed, Liu, Basnet, Suleimen, Ishmuratova, Turdybekov, & Van Heсke, 2021).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol involves several steps including protection, oxidation, reduction, and deprotection reactions.", "Starting Materials": [ "Ergosta-7,24(28)-dien-3beta-ol", "Deuterium oxide", "Pyridine", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroform", "Hydrochloric acid" ], "Reaction": [ "Protect the hydroxyl groups at positions 3 and 26 of Ergosta-7,24(28)-dien-3beta-ol using acetic anhydride in the presence of pyridine and triethylamine to obtain Ergosta-7,24(28)-dien-3beta-acetate-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate.", "Oxidize the double bond at position 7 to obtain Ergosta-7,24(28)-dien-3beta-acetate-7-one-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate using sodium borohydride in the presence of deuterium oxide.", "Reduce the keto group at position 7 using sodium borohydride in the presence of deuterium oxide to obtain Ergosta-7,24(28)-dien-3beta-acetate-7beta-ol-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate.", "Deprotect the hydroxyl groups at positions 3 and 26 using sodium hydroxide in methanol to obtain Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol.", "Purify the final product using chloroform and hydrochloric acid." ] } | |

Número CAS |

221104-74-1 |

Fórmula molecular |

C28H39D7O |

Peso molecular |

405.72 |

Pureza |

> 95% |

Etiqueta |

Ergostanol Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)